Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a chemical compound that belongs to the class of phenethylamines. It features a phenethyl group attached to a benzyl amine, with a 2H-pyrazole moiety incorporated into the structure. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory and anticancer activities.
This compound can be classified under the broader category of heterocyclic compounds due to the presence of the pyrazole ring. It is synthesized through various organic reactions, often involving amine coupling and heterocycle formation techniques. The classification of phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine as a potential therapeutic agent is supported by its structural similarities to other biologically active compounds.
The synthesis of phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine typically involves multiple steps, including:
For instance, one method involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with benzylamine, leading to the desired compound through a series of heating and cooling cycles to promote cyclization and deprotection steps .
The molecular formula for phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine is , indicating it contains 16 carbon atoms, 18 hydrogen atoms, and 4 nitrogen atoms. The structure features:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the arrangement of atoms and functional groups.
Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine can participate in various chemical reactions:
These reactions are crucial for developing derivatives that may exhibit improved pharmacological properties.
The mechanism of action for phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine is not fully elucidated but is believed to involve:
Research indicates that derivatives of this class may modulate signaling pathways critical for pain and inflammation management .
Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various applications in medicinal chemistry.
Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine has several potential applications:
The ongoing research into this compound's properties and potential therapeutic uses continues to expand its relevance in medicinal chemistry .
The retrosynthetic deconstruction of Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine (C₁₈H₁₉N₃) reveals two primary synthons: (1) a 3-(aminomethyl)phenylboronic ester and (2) a 1H-pyrazol-3-yl electrophile. The disconnection occurs at the C-N bond linking the benzylamine and pyrazole moieties, suggesting a transition metal-catalyzed cross-coupling as the key bond-forming step. Alternative pathways include reductive amination between 3-(2H-pyrazol-3-yl)benzaldehyde and phenethylamine, though this route risks imine byproduct formation. The pyrazole ring itself derives from β-keto ester precursors or via 1,3-dipolar cycloadditions, with the 2H-tautomer favored thermodynamically due to conjugation with the benzyl substituent [1] [4].
Critical to this analysis is identifying orthogonal protecting groups: the pyrazole nitrogen often requires protection (e.g., SEM or Boc groups) during benzylamine coupling to prevent undesired coordination or quaternization. Post-coupling deprotection then regenerates the pharmacologically active 2H-tautomer [4].
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection Site | Synthon A | Synthon B | Coupling Method |
---|---|---|---|
C-N (benzyl-pyrazole) | 3-(Boc-aminomethyl)phenylboronic acid | 3-Iodo-1H-pyrazole | Suzuki-Miyaura cross-coupling |
C-N (phenethyl-benzyl) | 3-(2H-pyrazol-3-yl)benzaldehyde | Phenethylamine | Reductive amination |
N-N (pyrazole ring) | (E)-3-(3-aminophenyl)-1-phenylprop-2-en-1-one | Hydrazine | 1,3-Dipolar cycloaddition |
Pyrazole-benzylamine hybrids are synthesized via three modular approaches:
Direct Nucleophilic Substitution: Reacting 3-(bromomethyl)phenyl-substituted pyrazoles with phenethylamine under basic conditions (K₂CO₃, DMF, 60°C). This method suffers from low regioselectivity (<50% yield) due to competing N-alkylation on the pyrazole nitrogen instead of the desired benzylamine formation [5].
Reductive Amination: Condensing 3-(2H-pyrazol-3-yl)benzaldehyde (synthesized via Vilsmeier-Haack formylation of 3-acetylpyrazole) with phenethylamine using NaBH₄ in methanol. Yields reach 65–72%, but require chromatographic removal of Schiff base intermediates [1] [5].
Chan-Lam Coupling: Copper(II)-mediated coupling between [3-(2H-pyrazol-3-yl)phenyl]boronic acid and phenethylamine using Cu(OAc)₂, pyridine, and molecular sieves in dichloroethane at 50°C. This method achieves superior regiocontrol (85% yield) and tolerates unprotected pyrazole NH groups, as validated in analogous benzylamine syntheses [3] [6].
Table 2: Comparison of Synthetic Routes to Pyrazole-Benzylamine Scaffolds
Method | Conditions | Yield (%) | Regioselectivity Issue |
---|---|---|---|
Nucleophilic substitution | K₂CO₃, DMF, 60°C, 12 h | 40–45 | High (N-alkylation) |
Reductive amination | NaBH₄, MeOH, 0°C→RT, 2 h | 65–72 | Moderate (imine formation) |
Chan-Lam coupling | Cu(OAc)₂, pyridine, DCE, 50°C, 24 h | 85 | Low |
The Chan-Lam amination between [3-(1H-pyrazol-3-yl)phenyl]boronic acid and phenethylamine was systematically optimized. Key parameters include:
Reaction scalability was demonstrated at 10 mmol scale (84% isolated yield, >95% HPLC purity), though extended reaction times (>24 h) led to demetalation byproducts. Purification via silica gel chromatography (EtOAc/hexane with 2% Et₃N) afforded the amine free base, with residual copper quantified <10 ppm by ICP-MS [4].
Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine lacks chiral centers but exhibits conformational isomerism due to rotation around the benzyl-phenethyl C-N bond. Density functional theory (DFT) calculations reveal two low-energy conformers differing by 2.3 kcal/mol, where the phenethyl chain orients anti-periplanar to the pyrazole ring to minimize steric clash with the benzyl substituent [4].
Regioselectivity challenges arise during pyrazole N-functionalization:
Table 3: Spectral Signatures of Pyrazole Tautomers and Regioisomers
Compound | ¹H NMR (H4, ppm) | ¹³C NMR (C5, ppm) | Tautomer Ratio (2H:1H) |
---|---|---|---|
3-(2H-pyrazol-3-yl)benzaldehyde | 7.58 | 140.2 | 95:5 |
Phenethyl-[3-(1H-pyrazol-3-yl)-benzyl]-amine | 8.11 | 135.7 | <5:95 |
Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine | 7.61 | 141.9 | >99:1 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1